1,3-Butanediol diacetate

Description

BenchChem offers high-quality 1,3-Butanediol diacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Butanediol diacetate including the price, delivery time, and more detailed information at info@benchchem.com.

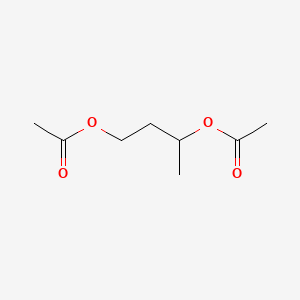

Structure

3D Structure

Properties

IUPAC Name |

3-acetyloxybutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-6(12-8(3)10)4-5-11-7(2)9/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAGVACEWQNVQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60275772, DTXSID00862549 | |

| Record name | 1,3-Diacetoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Butanediol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117-31-3, 106484-02-0 | |

| Record name | 1,3-Butylene glycol diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butanediol diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Butanediol diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butanediol, 1,3-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Diacetoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Butanediol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-butylene diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BUTANEDIOL DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5847L0XU44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,3-Butanediol diacetate chemical properties and structure

An In-Depth Technical Guide to 1,3-Butanediol Diacetate: Chemical Properties, Structure, and Analysis

Abstract

1,3-Butanediol diacetate (CAS No. 1117-31-3) is a diester with applications primarily in the fragrance industry. However, the growing interest in its parent compound, (R)-1,3-butanediol, as a key chiral intermediate for antibiotics and as a precursor for therapeutic ketosis, elevates the importance of understanding its derivatives.[1][2] This guide provides a comprehensive technical overview of 1,3-butanediol diacetate, detailing its chemical structure, stereoisomerism, physicochemical properties, synthesis, and chemical reactivity. Furthermore, it offers field-proven, detailed protocols for its analytical characterization, catering to researchers, scientists, and professionals in drug development who may encounter this molecule as an intermediate, a solvent, or a pro-drug candidate.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is the foundation of all scientific research. 1,3-Butanediol diacetate is known by several synonyms, and its key identifiers are crucial for database searches and regulatory compliance.

-

IUPAC Name : 3-acetyloxybutyl acetate[3]

-

CAS Registry Number : 1117-31-3[4]

-

Molecular Formula : C₈H₁₄O₄[4]

-

Molecular Weight : 174.19 g/mol [3]

-

Synonyms : 1,3-Butylene diacetate, 1,3-Butylene glycol diacetate, 1,3-Diacetoxybutane, Butane-1,3-diyl diacetate[3][4]

Molecular Structure and Stereochemistry

1,3-Butanediol diacetate is the diester of 1,3-butanediol and acetic acid. The structure features two ester functional groups, one at the primary (C1) position and one at the secondary (C3) position of the butane backbone.

Structural Representation

The connectivity of 1,3-butanediol diacetate can be represented by the following diagram.

Caption: 2D Chemical Structure of 1,3-Butanediol Diacetate.

Stereochemistry: A Critical Consideration

The carbon atom at the 3-position (C3) is a chiral center, meaning 1,3-butanediol diacetate exists as a pair of enantiomers: (R)-1,3-butanediol diacetate and (S)-1,3-butanediol diacetate. The commercially available product is typically a racemic mixture of these two forms.[3]

The significance of this stereochemistry cannot be overstated, particularly for pharmaceutical applications. The precursor, (R)-1,3-butanediol, is a critical chiral building block for the synthesis of advanced β-lactam antibiotics like penems and carbapenems.[1] Furthermore, the (R)-enantiomer is efficiently metabolized in the liver to the ketone body β-hydroxybutyrate (βHB), whereas the (S)-enantiomer is not.[5] This makes (R)-1,3-butanediol and its esters, like the diacetate, valuable candidates for inducing therapeutic ketosis.[2][6] Therefore, any research in a biological context necessitates careful consideration and potential separation of these enantiomers.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various applications, from reaction conditions to formulation and storage.

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [7] |

| Molecular Weight | 174.19 g/mol | [3] |

| Density | 1.028 g/cm³ at 25°C | [8] |

| Boiling Point | 222 - 228.76 °C at 760 mmHg | [7][8] |

| Flash Point | 85 °C (185 °F) TCC | [8] |

| Refractive Index | 1.4199 at 20°C | [8] |

| Water Solubility | 4438 mg/L at 25 °C (estimated) | [8] |

| LogP (o/w) | 0.710 (estimated) | [8] |

Synthesis and Manufacturing

1,3-Butanediol diacetate is typically produced via the esterification of 1,3-butanediol with an acetylating agent. The choice of method depends on the desired scale, purity, and sensitivity of the starting materials.

Synthetic Pathway: Fischer Esterification

The most direct route is the Fischer esterification of 1,3-butanediol with two equivalents of acetic acid, catalyzed by a strong acid such as sulfuric acid. The reaction is driven to completion by removing the water formed as a byproduct. A more reactive, though less atom-economical, approach involves using acetic anhydride with a catalyst.

Caption: General workflow for the synthesis of 1,3-Butanediol Diacetate.

Experimental Protocol: Synthesis via Acetic Anhydride

This protocol describes a laboratory-scale synthesis using acetic anhydride, which typically results in high yields. The use of a mild base catalyst like 4-dimethylaminopyridine (DMAP) is common for such reactions.[9]

Materials:

-

1,3-Butanediol (1.0 mol, 90.12 g)

-

Acetic Anhydride (2.2 mol, 224.6 g)

-

4-(Dimethylamino)pyridine (DMAP) (0.05 mol, 6.1 g)

-

Dichloromethane (DCM), anhydrous (500 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-butanediol, anhydrous DCM, and DMAP.

-

Addition of Reagent: Cool the flask in an ice bath. Slowly add the acetic anhydride to the stirred solution over 30 minutes, ensuring the temperature remains below 20°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup - Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 200 mL of saturated NaHCO₃ solution to quench the excess acetic anhydride. Caution: CO₂ gas evolution will occur.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2 x 150 mL of saturated NaHCO₃ solution and 1 x 150 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield pure 1,3-butanediol diacetate.

Chemical Reactivity

Hydrolysis

As an ester, 1,3-butanediol diacetate is susceptible to hydrolysis, which breaks the ester bonds to yield 1,3-butanediol and two molecules of acetic acid. This reaction can be catalyzed by either acid or base (saponification). The rate of hydrolysis is a critical parameter for pharmaceutical applications, especially if the molecule is considered as a pro-drug, as enzymatic hydrolysis in plasma would be the mechanism of action.[6] Studies on similar ketone esters show rapid degradation in plasma, suggesting efficient cleavage by esterase enzymes.[6]

Transesterification

1,3-Butanediol diacetate can undergo transesterification in the presence of another alcohol and a catalyst. This reaction involves exchanging the acetyl groups with other acyl groups or the butanediol backbone with another alcohol. This reactivity is fundamental to its use in polymer chemistry, where the parent diol is used to create polyesters through transesterification polymerization.[10]

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quantity of 1,3-butanediol diacetate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for the analysis of volatile and semi-volatile compounds like 1,3-butanediol diacetate. It provides both qualitative (mass spectrum) and quantitative (peak area) data.[4][11]

Experimental Protocol: GC-MS Purity Assay This protocol is a representative method for determining the purity of a 1,3-butanediol diacetate sample.

Materials & Equipment:

-

GC-MS system with a polar capillary column (e.g., DB-WAX or similar polyethylene glycol phase).

-

Sample of 1,3-butanediol diacetate.

-

Ethyl acetate (HPLC grade) for dilution.

-

Internal Standard (IS), e.g., tetradecane.

Procedure:

-

Standard Preparation: Prepare a stock solution of 1,3-butanediol diacetate and the internal standard in ethyl acetate at a known concentration (e.g., 1000 µg/mL). Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample, dissolve it in a known volume of ethyl acetate containing the internal standard to achieve a final concentration within the calibration range.

-

GC-MS Parameters (Example):

-

Injector: 250°C, Split mode (e.g., 50:1)

-

Oven Program: Initial 60°C for 2 min, ramp at 10°C/min to 220°C, hold for 5 min.

-

Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-300 m/z.

-

-

Analysis: Inject the calibration standards followed by the sample preparations.

-

Data Interpretation: Identify the peaks for 1,3-butanediol diacetate and the internal standard based on their retention times and mass spectra. The mass spectrum will show characteristic fragments. Quantify the purity by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is indispensable for unambiguous structural confirmation.[3]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the two different methyl groups of the acetate moieties, the methyl group on the butane chain, the methylene protons, and the methine proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups (~170 ppm), the carbons bonded to oxygen (C1 and C3), and the aliphatic carbons.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. For 1,3-butanediol diacetate, the most prominent feature will be a strong C=O stretching vibration characteristic of the ester groups, typically found around 1735-1745 cm⁻¹.[3]

Applications in Research and Development

While the primary commercial use of 1,3-butanediol diacetate is as a fragrance ingredient[3], its relevance to the pharmaceutical and research sectors stems largely from its relationship with 1,3-butanediol.

-

Pro-drug and Nutrient Research : Esters of (R)-1,3-butanediol are actively being researched as oral supplements to safely and effectively induce a state of therapeutic ketosis.[12] The diacetate ester could serve as a more palatable or metabolically distinct alternative to other ketone esters. Upon ingestion and hydrolysis, it would release (R)-1,3-butanediol, which is then converted to ketone bodies in the liver.[2][13]

-

Chemical Intermediate : As a protected form of 1,3-butanediol, the diacetate can be used as an intermediate in multi-step organic synthesis where the hydroxyl groups need to be masked during a particular reaction step.

-

Solvent : The parent compound, 1,3-butanediol, is used as a solvent in some pharmaceutical formulations. The diacetate, with its different polarity and properties, could be explored as a specialized solvent for poorly soluble active pharmaceutical ingredients (APIs).

Safety and Handling

According to aggregated GHS information, 1,3-butanediol diacetate is not classified as a hazardous substance.[3] However, as with any chemical, good laboratory practices should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses and gloves.

-

Handling: Handle in a well-ventilated area. Avoid contact with eyes, skin, and clothing.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

In case of contact:

-

Eyes: Rinse with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and water.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[7]

-

Conclusion

1,3-Butanediol diacetate is a molecule whose technical importance is on the rise, moving beyond its traditional role in fragrances. Its stereochemistry is intrinsically linked to that of its parent diol, a compound of significant interest in modern pharmaceutical development as both a chiral building block and a metabolic precursor. For researchers and drug development professionals, a thorough understanding of the diacetate's properties, synthesis, and analysis is crucial for leveraging its potential as a synthetic intermediate, a specialized solvent, or a candidate for pro-drug strategies aimed at therapeutic ketosis. The methodologies outlined in this guide provide a solid foundation for the accurate and reliable scientific investigation of this versatile diester.

References

-

Kim, J., et al. (2012). One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation. Proceedings of the National Academy of Sciences, 109(46), 18731-18735. [Link]

-

Zu, L., et al. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. Microbial Cell Factories, 19(1), 125. [Link]

-

PubChem. (n.d.). 1,3-Butanediol diacetate. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Zu, L., et al. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. ResearchGate. [Link]

-

NIST. (n.d.). 1,3-Butanediol, diacetate. NIST Chemistry WebBook. Retrieved January 3, 2026, from [Link]

-

Shepherd, L. M., et al. (2022). Step-Growth Polyesters with Biobased (R)-1,3-Butanediol. ACS Applied Polymer Materials, 4(1), 321-331. [Link]

-

NIST. (n.d.). 1,3-Butanediol, diacetate. NIST Chemistry WebBook, SRD 69. Retrieved January 3, 2026, from [Link]

-

Desrochers, S., et al. (1990). Quantitation of 1,3-butanediol and its acidic metabolites by gas chromatography-mass spectrometry. Analytical Biochemistry, 186(1), 101-107. [Link]

-

Ataman Kimya. (n.d.). 1,3-BUTANEDIOL PHARMA GRADE. Retrieved January 3, 2026, from [Link]

-

Analytice. (n.d.). 1,3-butanediol - analysis. Retrieved January 3, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003156). Retrieved January 3, 2026, from [Link]

-

Hakamata, W., et al. (2018). Synthesis of 1,3-butanediol dibenzoate (3). ResearchGate. [Link]

-

FAO/WHO. (2004). BUTAN-1,3-DIOL. JECFA. [Link]

-

Ataman Kimya. (n.d.). 1,3-BUTANEDIOL. Retrieved January 3, 2026, from [Link]

-

Xu, Y., et al. (2011). Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. ResearchGate. [Link]

-

OIV. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol. International Organisation of Vine and Wine. [Link]

-

Wikipedia. (n.d.). 1,3-Butanediol. Retrieved January 3, 2026, from [Link]

-

The Good Scents Company. (n.d.). 1,3-butane diol diacetate. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Glycerol metabolic pathways to produce 1,3-propanediol, acetoin and 2,3-butanediol. Retrieved January 3, 2026, from [Link]

-

K-CAB. (2023). A randomized, open-label, parallel pilot study investigating metabolic product kinetics of the novel ketone ester, bis-hexanoyl (R)-1,3-butanediol, over one week of ingestion in healthy adults. Frontiers in Physiology. [Link]

-

Avela. (n.d.). Safety Data Sheet: (R)-1,3-Butanediol. Retrieved January 3, 2026, from [Link]

-

Birkhahn, R. H., et al. (1989). Metabolism of (R,S)-1,3-butanediol acetoacetate esters, potential parenteral and enteral nutrients in conscious pigs. The Journal of Nutrition, 119(11), 1599-1605. [Link]

-

D’Agostino, D. P., et al. (2018). Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol. Journal of the American College of Nutrition, 37(5), 433-441. [Link]

-

OIV. (n.d.). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). International Organisation of Vine and Wine. [Link]

-

ResearchGate. (n.d.). Kinetics Modeling of the Heterogeneously Catalyzed Esterification of 2,3-Butanediol with Acetic Acid. Retrieved January 3, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved January 3, 2026, from [Link]

-

Lee, K. T., et al. (2014). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Toxicological Research, 30(2), 121-126. [Link]

-

Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Retrieved January 3, 2026, from [Link]

-

Beres, J., et al. (1999). Kinetic investigations on esterification of maleic anhydride with butanols. Chemical Papers, 53(5), 320-324. [Link]

-

Desrochers, S., et al. (1992). Metabolism of R- and S-1,3-butanediol in perfused livers from meal-fed and starved rats. Biochemical Journal, 285(Pt 3), 937-943. [Link]

-

Biodiesel Education. (2017). Lab 5- Transesterification of Vegetable Oil and Alcohol to Produce Ethyl Esters (Biodiesel). [Link]

Sources

- 1. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Butanediol - Wikipedia [en.wikipedia.org]

- 3. 1,3-Butanediol diacetate | C8H14O4 | CID 79140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Butanediol, diacetate [webbook.nist.gov]

- 5. Metabolism of R- and S-1,3-butanediol in perfused livers from meal-fed and starved rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A randomized, open-label, parallel pilot study investigating metabolic product kinetics of the novel ketone ester, bis-hexanoyl (R)-1,3-butanediol, over one week of ingestion in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 1,3-butane diol diacetate, 1117-31-3 [thegoodscentscompany.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. 1,3-butanediol - analysis - Analytice [analytice.com]

- 12. Metabolism of (R,S)-1,3-butanediol acetoacetate esters, potential parenteral and enteral nutrients in conscious pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 1,3-Butanediol Diacetate from Acetaldehyde

Introduction

1,3-Butanediol diacetate, a specialty chemical with applications as a solvent and in the formulation of various industrial products, is synthesized through a multi-step process originating from the simple and readily available feedstock, acetaldehyde. This guide provides an in-depth exploration of the synthetic pathway, detailing the underlying chemical principles, critical process parameters, and practical experimental protocols. The synthesis is a compelling example of fundamental organic reactions—aldol condensation, hydrogenation, and esterification—scaled for practical chemical production. We will dissect each stage, offering insights into the causal relationships between reaction conditions and outcomes, thereby providing a robust and validated framework for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chapter 1: The Foundational Chemistry: From Acetaldehyde to 1,3-Butanediol

The journey from acetaldehyde to the diacetate ester proceeds via a stable intermediate, 1,3-Butanediol. This initial phase of the synthesis encompasses two critical transformations: a carbon-carbon bond-forming reaction followed by a reduction.

The Aldol Condensation of Acetaldehyde: Crafting the Carbon Skeleton

The first major step is the self-condensation of two acetaldehyde molecules to form 3-hydroxybutanal, commonly known as acetaldol. This is a classic base-catalyzed aldol condensation, a cornerstone of organic synthesis for forming new C-C bonds.[1][2]

Mechanism and Catalysis

The reaction is typically catalyzed by a dilute base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3] The mechanism proceeds via the formation of a nucleophilic enolate from one molecule of acetaldehyde, which then attacks the electrophilic carbonyl carbon of a second acetaldehyde molecule.

The choice of catalyst is critical. While homogeneous bases like NaOH are effective, they can lead to challenges in separation and potential reactor corrosion.[4] Modern approaches often favor supported solid alkaline catalysts, which can be used in fixed-bed reactors, simplifying downstream processing and enabling continuous operation.[5] These solid catalysts, such as La-Ca-modified MgO/Al2O3, can offer high conversion and selectivity under optimized conditions.[4]

Critical Process Parameters

-

Temperature: The aldol condensation of acetaldehyde is an exothermic process.[4] Therefore, maintaining a relatively low temperature, typically in the range of 15-25°C, is crucial to control the reaction rate and minimize the formation of by-products, such as crotonaldehyde, which results from the dehydration of 3-hydroxybutanal.[3][5]

-

Catalyst Concentration/pH: When using a liquid base like NaOH, maintaining the pH in the range of 11-13 is important for achieving a reasonable reaction rate.[5]

-

Residence Time: In a continuous process, the residence time must be carefully controlled. A shorter residence time may lead to incomplete conversion, while an excessively long time can promote the formation of undesirable by-products.[4]

Caption: Figure 1: Mechanism of Base-Catalyzed Aldol Condensation.

Hydrogenation of 3-Hydroxybutanal: Reduction to the Diol

The second step in forming the intermediate is the hydrogenation of the aldehyde group in 3-hydroxybutanal to a primary alcohol, yielding 1,3-Butanediol.[6]

Catalysts and Reaction Conditions

This reduction is a catalytic hydrogenation process, typically employing a metal catalyst.

-

Catalysts: Raney nickel is a commonly used catalyst for this transformation.[7] However, supported metal catalysts, such as nickel on a solid support, are often preferred in industrial settings to improve stability and ease of separation.[8] Supported noble metal catalysts like Pd/C can also be used, offering high activity but at a greater cost.[8]

-

Hydrogen Pressure: The reaction is carried out under elevated hydrogen pressure, typically ranging from 1.0 to 8.0 MPa.[8] The high pressure increases the concentration of hydrogen in the reaction medium, facilitating the reduction.

-

Temperature: The hydrogenation is generally conducted at temperatures between 100-200°C.[3] The temperature needs to be high enough to achieve a good reaction rate but not so high as to cause degradation of the product or promote side reactions.

Reactor Technology

While this reaction can be performed in a batch-style kettle reactor, modern industrial processes often utilize a trickle bed reactor for continuous production.[8] This approach avoids the need to separate the catalyst from the product batch-wise and allows for more efficient and controlled operation.[8]

Chapter 2: The Final Transformation: Esterification to 1,3-Butanediol Diacetate

The final stage of the synthesis involves the conversion of 1,3-Butanediol to its diacetate ester. This is achieved through an esterification reaction with an appropriate acetylating agent.

Principles of Di-esterification

Esterification is a reversible reaction between an alcohol and a carboxylic acid (or its derivative) to form an ester and water.[9] To form the diacetate, both the primary and secondary hydroxyl groups of 1,3-Butanediol must react.

Choice of Acetylating Agent

-

Acetic Acid: This is the most direct and cost-effective acetylating agent. The reaction is typically catalyzed by a strong acid, such as sulfuric acid.[10] A key challenge with using acetic acid is that the reaction is in equilibrium, and water is produced as a byproduct. To drive the reaction to completion and achieve a high yield of the diacetate, the water must be continuously removed from the reaction mixture.

-

Acetic Anhydride: Using acetic anhydride is an alternative that leads to an irreversible reaction, as the byproduct is acetic acid rather than water. This can result in higher yields and faster reaction times. However, acetic anhydride is a more expensive and reactive reagent.

Process Optimization and Control

To maximize the yield of 1,3-Butanediol diacetate, several factors must be controlled:

-

Reactant Ratio: An excess of the acetylating agent is often used to shift the equilibrium towards the product side.

-

Catalyst Loading: The amount of acid catalyst will influence the reaction rate.

-

Temperature: The reaction is typically heated to increase the rate of esterification.

-

Water Removal: When using acetic acid, techniques such as azeotropic distillation are employed to remove water as it is formed.

Purification

After the reaction is complete, the crude product is purified. This typically involves neutralizing the acid catalyst, washing to remove any unreacted starting materials and byproducts, and finally, distillation to obtain the pure 1,3-Butanediol diacetate.

Caption: Figure 2: Overall Synthesis Workflow.

Chapter 3: Experimental Protocols

Protocol 3.1: Synthesis of 3-Hydroxybutanal

-

To a stirred reactor cooled to 15-20°C, add acetaldehyde.

-

Slowly add a dilute aqueous solution of sodium hydroxide, maintaining the temperature below 25°C.

-

Monitor the reaction progress by GC analysis.

-

Once the desired conversion is reached (typically around 50-60% to minimize by-products), neutralize the reaction mixture with a weak acid (e.g., acetic acid).[11]

Protocol 3.2: Hydrogenation to 1,3-Butanediol

-

Transfer the neutralized 3-hydroxybutanal solution to a high-pressure autoclave containing a Raney nickel catalyst.

-

Seal the reactor and purge with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to 6-8 MPa and heat to 120-150°C.[8]

-

Maintain the reaction under vigorous stirring until hydrogen uptake ceases.

-

Cool the reactor, vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.

Protocol 3.3: Esterification to 1,3-Butanediol Diacetate

-

Combine 1,3-Butanediol and an excess of acetic acid in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Add a catalytic amount of sulfuric acid.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected.

-

Cool the reaction mixture, neutralize the catalyst with a base (e.g., sodium bicarbonate solution), and wash with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate) and purify by fractional distillation under reduced pressure.

Chapter 4: Data Analysis and Characterization

The progress of the synthesis and the purity of the final product should be monitored using appropriate analytical techniques.

| Stage | Reaction | Key Parameters | Typical Yield | Analytical Techniques |

| 1 | Aldol Condensation | Temp: 15-25°C, Base Catalyst | ~95% Conversion, ~92% Selectivity[4] | GC, HPLC |

| 2 | Hydrogenation | Pressure: 1-8 MPa, Temp: 100-200°C, Ni Catalyst | >85% Conversion, >88% Selectivity[8] | GC-MS, NMR |

| 3 | Esterification | Reflux, Acid Catalyst, Water Removal | >90% | IR, NMR, GC-MS |

Table 1: Summary of Reaction Stages and Typical Data

-

Gas Chromatography (GC): Useful for monitoring the conversion of starting materials and the formation of products and by-products in each step.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final 1,3-Butanediol diacetate.

-

Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the hydroxyl group and the appearance of the ester carbonyl group in the final step.

Conclusion

The synthesis of 1,3-Butanediol diacetate from acetaldehyde is a robust and well-established process that relies on a sequence of fundamental organic reactions. By carefully controlling the reaction conditions, particularly temperature, pressure, and catalysis, high yields of the desired product can be achieved. The transition from traditional batch processing with homogeneous catalysts to continuous flow reactors with heterogeneous catalysts represents a significant advancement in the efficiency and sustainability of this synthesis. This guide has provided a comprehensive overview of the key scientific principles and practical considerations, offering a solid foundation for further research and process optimization in this area.

References

- KOYON. (2025, September 9). What are the production processes for synthetic 1,3 - butanediol? - Blog.

- ACS Publications. (n.d.).

- ResearchGate. (2025, August 9). Industrial production of (R)

- Google Patents. (n.d.).

- YouTube. (2023, February 8). Aldol Condensation Reaction|Acetaldehyde|Acetaldol | 3-Hydroxy butanal | Organic Chemistry|Class-12|.

- Zibo Anquan Chemical Co., Ltd. (2023, May 3). What are the synthesis methods of 1,3-butanediol? - Knowledge.

- MDPI. (2022, July 1).

- Study.com. (n.d.). Demonstrate transformation of acetaldehyde into racemic 3-hydroxybutanal, utilizing only...

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- ResearchGate. (2025, August 5). Kinetics Modeling of the Heterogeneously Catalyzed Esterification of 2,3-Butanediol with Acetic Acid.

- ResearchGate. (n.d.).

- Wikipedia. (n.d.). 1,3-Butanediol.

- Chemistry LibreTexts. (2022, September 15). 15.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. youtube.com [youtube.com]

- 3. koyonchem.com [koyonchem.com]

- 4. Green Synthesis of 3-Hydroxybutyraldehyde from Acetaldehyde Catalyzed by La-Ca-Modified MgO/Al2O3 [mdpi.com]

- 5. CN109422624B - Preparation method of 1, 3-butanediol - Google Patents [patents.google.com]

- 6. 1,3-Butanediol - Wikipedia [en.wikipedia.org]

- 7. What are the synthesis methods of 1,3-butanediol? - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 8. CN111393259A - Method for preparing 1, 3-butanediol by catalytic hydrogenation - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. DE102013106790A1 - Process for the preparation of 1,3-butanediol - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1,3-Butanediol Diacetate: CAS Number and Spectral Data

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,3-Butanediol diacetate, a diester with applications in various scientific and industrial fields. As a Senior Application Scientist, this document is structured to provide not just data, but also the underlying scientific principles and practical methodologies for its characterization.

Chemical Identity and Properties

1,3-Butanediol diacetate, also known as 1,3-butylene glycol diacetate, is an organic compound with the chemical formula C₈H₁₄O₄.[1][2] Its unique structure, featuring two acetate groups on a butane backbone, imparts specific chemical and physical properties relevant to its application.

CAS Number: 1117-31-3[1][2][3][4][5]

Molecular Structure:

Caption: Chemical structure of 1,3-Butanediol diacetate.

Table 1: Physicochemical Properties of 1,3-Butanediol Diacetate

| Property | Value | Source |

| Molecular Weight | 174.19 g/mol | [1][5] |

| IUPAC Name | 3-acetyloxybutyl acetate | [4][5] |

| Density | 1.028 g/cm³ | [6] |

| Refractive Index | 1.4180 | [6] |

| Flash Point | 85°C | [6] |

| Storage Temperature | 2-8°C | [6] |

Synthesis

1,3-Butanediol diacetate is typically synthesized via the esterification of 1,3-butanediol with acetic acid or its derivatives, such as acetic anhydride or acetyl chloride. The reaction is commonly catalyzed by a strong acid, such as sulfuric acid. The synthesis of the precursor, 1,3-butanediol, can be achieved through the aldol condensation of acetaldehyde followed by reduction.[7]

Spectral Data and Analysis

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 1,3-Butanediol diacetate. This section provides an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 1,3-Butanediol diacetate is expected to show distinct signals for the different proton environments in the molecule. Based on the structure, the following peaks and multiplicities are predicted:

-

Methyl protons of the acetate groups (CH₃CO-): Two singlets are expected around δ 2.0-2.1 ppm, each integrating to 3H.

-

Methyl protons on the butane chain (-CH(OAc)CH₃): A doublet is anticipated around δ 1.2-1.3 ppm, integrating to 3H, due to coupling with the adjacent methine proton.

-

Methylene protons (-CH₂-): A complex multiplet is expected for the two diastereotopic protons of the methylene group adjacent to the primary acetate. These protons are coupled to the methine proton and will likely appear in the range of δ 1.8-2.0 ppm.

-

Methylene protons (-CH₂OAc): A triplet is expected around δ 4.0-4.2 ppm, integrating to 2H, due to coupling with the adjacent methylene protons.

-

Methine proton (-CH(OAc)-): A multiplet (likely a sextet or a doublet of quartets) is predicted around δ 4.8-5.0 ppm, integrating to 1H, due to coupling with the adjacent methyl and methylene protons.

Table 2: Predicted ¹H NMR Spectral Data for 1,3-Butanediol Diacetate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Doublet | 3H | -CH(OAc)CH ₃ |

| ~1.90 | Multiplet | 2H | -CH(OAc)CH ₂CH₂OAc |

| ~2.05 | Singlet | 3H | CH ₃COO- (at C1) |

| ~2.08 | Singlet | 3H | CH ₃COO- (at C3) |

| ~4.10 | Triplet | 2H | -CH₂CH ₂OAc |

| ~4.90 | Multiplet | 1H | -CH (OAc)CH₃ |

The ¹³C NMR spectrum provides information about the carbon skeleton. PubChem confirms the availability of ¹³C NMR data for this compound.[5] The predicted chemical shifts are as follows:

-

Methyl carbons of the acetate groups (CH₃CO-): Two signals are expected in the range of δ 20-22 ppm.

-

Methyl carbon on the butane chain (-CH(OAc)CH₃): A signal is anticipated around δ 20-23 ppm.

-

Methylene carbon (-CH₂-): A signal is expected around δ 35-40 ppm.

-

Methylene carbon (-CH₂OAc): A signal is predicted in the range of δ 60-65 ppm.

-

Methine carbon (-CH(OAc)-): A signal is expected around δ 65-70 ppm.

-

Carbonyl carbons (-COO-): Two signals are anticipated in the range of δ 170-172 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for 1,3-Butanediol Diacetate

| Chemical Shift (δ, ppm) | Assignment |

| ~21.0 | C H₃COO- (at C1 and C3) |

| ~21.5 | -CH(OAc)C H₃ |

| ~37.0 | -CH(OAc)C H₂CH₂OAc |

| ~62.0 | -CH₂C H₂OAc |

| ~68.0 | -C H(OAc)CH₃ |

| ~170.5 | -C OO- (at C1 and C3) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,3-Butanediol diacetate is expected to show characteristic absorption bands for the ester functional groups. PubChem indicates the availability of FTIR spectra for this compound.[5]

Table 4: Key IR Absorption Bands for 1,3-Butanediol Diacetate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2850 | Medium-Strong | C-H stretching (alkane) |

| ~1740 | Strong | C=O stretching (ester carbonyl) |

| ~1240 | Strong | C-O stretching (ester) |

| ~1040 | Medium | C-O stretching (ester) |

The strong absorption band around 1740 cm⁻¹ is a hallmark of the ester carbonyl group. The presence of two strong C-O stretching bands further confirms the presence of the ester functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The NIST WebBook and PubChem both list mass spectral data for 1,3-Butanediol diacetate, typically obtained by electron ionization (EI).[1][5] The molecular ion peak (M⁺) would be observed at m/z 174. The fragmentation pattern is expected to show characteristic losses of acetate and related fragments.

Table 5: Expected Key Fragments in the Mass Spectrum of 1,3-Butanediol Diacetate

| m/z | Fragment |

| 174 | [C₈H₁₄O₄]⁺ (Molecular Ion) |

| 115 | [M - CH₃COO]⁺ |

| 73 | [CH₂CH₂OAc]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

The base peak at m/z 43, corresponding to the acetyl cation, is a very common and characteristic fragment for acetate esters.

Experimental Protocols

This section outlines standardized protocols for the spectroscopic analysis of 1,3-Butanediol diacetate.

NMR Spectroscopy Protocol

Caption: Workflow for NMR analysis of 1,3-Butanediol diacetate.

Rationale for Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common and effective solvent for non-polar to moderately polar organic compounds like esters, and it does not interfere with the ¹H NMR spectrum.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR due to its chemical inertness and its single, sharp resonance at a high-field position that rarely overlaps with analyte signals.

FTIR Spectroscopy Protocol

-

Sample Preparation: A small drop of neat 1,3-Butanediol diacetate is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

-

Background Spectrum: A background spectrum of the empty sample compartment is recorded to subtract the contributions of atmospheric water and carbon dioxide.

-

Sample Spectrum: The sample is placed in the spectrometer, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

GC-MS Protocol

-

Sample Preparation: A dilute solution of 1,3-Butanediol diacetate is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.

-

Detection and Ionization: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Data Analysis: The retention time from the GC and the mass spectrum from the MS are used to identify and characterize the compound. Application notes for the GC-MS analysis of acetate compounds can provide further detailed methodologies.[1]

Conclusion

This technical guide provides a comprehensive overview of the key chemical and spectral properties of 1,3-Butanediol diacetate. The provided CAS number ensures accurate identification, while the detailed analysis of expected NMR, IR, and MS data, along with standardized experimental protocols, offers a robust framework for researchers and professionals in the field. The integration of theoretical principles with practical methodologies aims to facilitate the accurate characterization and utilization of this compound in various research and development applications.

References

-

National Institute of Standards and Technology. (n.d.). 1,3-Butanediol, diacetate. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Butanediol diacetate. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 1,3-BUTANEDIOL DIACETATE. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,3-Butanediol, diacetate [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. 1,3-BUTANEDIOL DIACETATE synthesis - chemicalbook [chemicalbook.com]

- 5. 1,3-Butanediol diacetate | C8H14O4 | CID 79140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. purdue.edu [purdue.edu]

- 7. What are the synthesis methods of 1,3-butanediol? - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of 1,3-Butanediol Diacetate

This guide provides a comprehensive technical overview of the spectroscopic analysis of 1,3-Butanediol diacetate (CAS No. 1117-31-3), a diester with applications in various industrial fields.[1][2][3] The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and characterization of this molecule. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical techniques used to qualify and quantify this compound.

Molecular Structure and Spectroscopic Overview

1,3-Butanediol diacetate is the diester of 1,3-butanediol and acetic acid. Its structure presents a chiral center at the C3 position of the butane backbone, leading to the existence of enantiomers, although it is commonly supplied as a racemic mixture.[1] A thorough spectroscopic analysis is essential for confirming its identity, assessing its purity, and understanding its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. For 1,3-Butanediol diacetate, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Causality in Experimental Choices: The choice of a deuterated solvent is paramount in ¹H NMR to avoid overwhelming the analyte signals. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds like 1,3-Butanediol diacetate due to its excellent solubilizing properties and the single solvent residual peak at 7.26 ppm, which typically does not interfere with the analyte's signals. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.

Expected ¹H NMR Spectral Data:

| Signal Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Coupling Constant (J) Hz (Predicted) |

| CH₃ (C4) | ~1.2 | Doublet | 3H | ~6.3 |

| CH₂ (C2) | ~1.9 | Multiplet | 2H | - |

| CH₃ (Acetyl x 2) | ~2.0 | Singlet | 6H | - |

| CH₂ (C1) | ~4.1 | Triplet | 2H | ~6.7 |

| CH (C3) | ~5.0 | Multiplet | 1H | - |

Interpretation: The ¹H NMR spectrum will exhibit distinct signals corresponding to the different proton environments in the molecule. The methyl group at C4 will appear as a doublet due to coupling with the adjacent methine proton at C3. The two acetyl methyl groups are chemically equivalent and will therefore appear as a single, sharp singlet integrating to six protons. The methylene protons at C1 and C2 will show more complex splitting patterns due to coupling with their respective neighbors. The methine proton at the chiral center (C3) will present as a multiplet resulting from coupling to the protons on C2 and C4.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality in Experimental Choices: Proton-decoupled ¹³C NMR is the standard technique to simplify the spectrum, where each unique carbon atom appears as a single line. This allows for a clear count of the number of distinct carbon environments. The chemical shifts are indicative of the electronic environment of each carbon.

Expected ¹³C NMR Spectral Data:

| Signal Assignment | Chemical Shift (δ) ppm (Predicted) |

| CH₃ (C4) | ~19 |

| CH₃ (Acetyl x 2) | ~21 |

| CH₂ (C2) | ~35 |

| CH₂ (C1) | ~60 |

| CH (C3) | ~68 |

| C=O (Acetyl x 2) | ~170 |

Interpretation: The ¹³C NMR spectrum will display six distinct signals, confirming the presence of six unique carbon environments. The carbonyl carbons of the two equivalent acetate groups will resonate significantly downfield (around 170 ppm) due to the deshielding effect of the double-bonded oxygen. The carbons directly attached to the electronegative oxygen atoms (C1 and C3) will also be downfield compared to the other aliphatic carbons. The methyl carbons of the acetate groups will appear as a single peak, while the methyl carbon at C4 will be the most upfield signal.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality in Experimental Choices: Attenuated Total Reflectance (ATR) is a widely used sampling technique for IR spectroscopy as it requires minimal sample preparation for liquids and solids. The IR spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to the vibrational frequencies of specific functional groups.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2850 | Medium-Strong | C-H (Aliphatic) Stretch |

| ~1735 | Strong | C=O (Ester) Stretch |

| ~1240 | Strong | C-O (Ester) Stretch |

| ~1040 | Medium | C-O Stretch |

Interpretation: The most prominent feature in the IR spectrum of 1,3-Butanediol diacetate will be the strong absorption band around 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch in an ester functional group. The presence of strong C-O stretching bands around 1240 cm⁻¹ further confirms the ester linkages. The aliphatic C-H stretching vibrations will be observed in the 2850-2980 cm⁻¹ region. The absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) is a key indicator of the complete esterification of the diol.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Causality in Experimental Choices: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and semi-volatile organic compounds like 1,3-Butanediol diacetate. GC separates the components of a mixture before they are introduced into the mass spectrometer. EI at 70 eV provides a reproducible fragmentation pattern that can be used for structural elucidation and library matching.

Expected Mass Spectrometry Data:

The mass spectrum of 1,3-Butanediol diacetate will show a molecular ion peak ([M]⁺) at m/z 174, corresponding to its molecular weight.[3][4] The fragmentation pattern will be characteristic of an acetate ester.

Major Fragment Ions (m/z):

| m/z | Proposed Fragment |

| 43 | [CH₃CO]⁺ (Base Peak) |

| 55 | [C₃H₃O]⁺ |

| 71 | [C₄H₇O]⁺ |

| 72 | [C₄H₈O]⁺ |

| 115 | [M - CH₃CO₂]⁺ |

Interpretation: The base peak in the EI mass spectrum is expected at m/z 43, corresponding to the stable acetyl cation ([CH₃CO]⁺). Other significant fragments will arise from the cleavage of the ester bonds and the aliphatic backbone. The observation of a peak at m/z 115, resulting from the loss of an acetoxy group, is also a key diagnostic feature. The molecular ion peak at m/z 174, if observed, confirms the molecular weight of the compound.

Experimental Protocols

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve approximately 10-20 mg of 1,3-Butanediol diacetate in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference.

-

Transfer: Filter the solution into a 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Acquisition time: 4 s

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Acquisition:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

ATR-FTIR Spectroscopy

Protocol for ATR-FTIR Analysis:

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of neat 1,3-Butanediol diacetate onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.

GC-MS

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of 1,3-Butanediol diacetate (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

-

GC Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injection Volume: 1 µL (splitless or split injection depending on concentration).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Identify the peak corresponding to 1,3-Butanediol diacetate in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak and compare it with a reference library (e.g., NIST) for confirmation.

Visualization of Spectroscopic Relationships

The following diagrams illustrate the key relationships in the spectroscopic analysis of 1,3-Butanediol diacetate.

Caption: Molecular structure of 1,3-Butanediol diacetate with atom numbering for NMR assignments.

Caption: Predicted ¹H NMR spin-spin coupling network for 1,3-Butanediol diacetate.

Caption: Primary infrared absorption bands for the identification of 1,3-Butanediol diacetate.

Caption: Simplified major fragmentation pathways for 1,3-Butanediol diacetate in EI-MS.

Conclusion

The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a robust analytical framework for the comprehensive characterization of 1,3-Butanediol diacetate. ¹H and ¹³C NMR establish the carbon-hydrogen framework and connectivity, IR spectroscopy confirms the presence of the characteristic ester functional groups, and mass spectrometry determines the molecular weight and provides valuable information about the fragmentation patterns for structural confirmation. The protocols and data presented in this guide serve as a valuable resource for scientists and researchers working with this compound, ensuring its accurate identification and quality assessment.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79140, 1,3-Butanediol diacetate. Retrieved from [Link]

-

NIST (n.d.). 1,3-Butanediol, diacetate in the NIST Chemistry WebBook. Retrieved from [Link]

-

Food Research (2023). Physiological properties of novel melon cultivars (cv. Meloni and cv. Tacapa Green Black) during storage. Retrieved from [Link]

Sources

An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of 1,3-Butanediol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Butanediol diacetate, a diester with applications as a solvent and fragrance ingredient, requires precise structural elucidation and purity assessment for its effective and safe use.[1][2] This guide provides a comprehensive technical overview of the essential analytical techniques for its characterization: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We delve into the theoretical underpinnings and practical applications of ¹H NMR, ¹³C NMR, and Electron Ionization Mass Spectrometry (EI-MS), offering field-proven insights into experimental design, data interpretation, and potential challenges. This document is intended to serve as a valuable resource for researchers and professionals involved in the analysis of esters and related small molecules.

Introduction: The Analytical Imperative for 1,3-Butanediol Diacetate

1,3-Butanediol diacetate (C₈H₁₄O₄, Molar Mass: 174.19 g/mol ) is a key chemical intermediate and additive.[1][2] Its isomeric purity and the absence of contaminants are critical for its performance and safety in various applications. Therefore, robust analytical methodologies are paramount for its quality control and research applications. NMR spectroscopy provides unparalleled detail regarding the carbon-hydrogen framework, while mass spectrometry offers definitive information on molecular weight and fragmentation patterns, which aids in structural confirmation.

This guide will systematically explore the application of these techniques to 1,3-Butanediol diacetate, providing not just procedural steps but the scientific rationale behind them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is a powerful, non-destructive technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 1,3-Butanediol diacetate, ¹H and ¹³C NMR are indispensable for confirming its structural integrity.

¹H NMR Analysis: Mapping the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their proximity to other protons in the molecule.

| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| CH₃ (on C1) | ~1.20 | Doublet | 3H | ~6.3 Hz |

| CH₂ (on C2) | ~1.85 | Multiplet | 2H | |

| CH (on C3) | ~4.95 | Multiplet | 1H | |

| CH₂ (on C4) | ~4.10 | Triplet | 2H | ~6.6 Hz |

| CH₃ (acetate at C1) | ~2.03 | Singlet | 3H | |

| CH₃ (acetate at C3) | ~2.05 | Singlet | 3H |

Causality Behind Chemical Shifts and Splitting Patterns:

-

Electronegativity: The protons on carbons attached to oxygen atoms (C1, C3, and C4) are deshielded due to the electronegativity of oxygen, causing them to resonate at higher chemical shifts (downfield).

-

Spin-Spin Coupling: The multiplicity of each signal is determined by the number of neighboring protons (n) according to the n+1 rule. For instance, the methyl group at C1 is a doublet because it is coupled to the single proton on C3. The methylene group at C4 is a triplet because it is coupled to the two protons on C2.

¹³C NMR Analysis: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

| Carbon | Chemical Shift (ppm) |

| C1 (CH₃) | ~19.9 |

| C2 (CH₂) | ~35.5 |

| C3 (CH) | ~67.1 |

| C4 (CH₂) | ~60.3 |

| C=O (acetate at C1) | ~170.1 |

| C=O (acetate at C3) | ~170.5 |

| CH₃ (acetate at C1) | ~21.1 |

| CH₃ (acetate at C3) | ~21.2 |

Expert Insight: The chemical shifts of the carbonyl carbons (~170 ppm) are characteristic of ester functionalities. The carbons directly attached to the oxygen atoms (C3 and C4) appear in the 60-70 ppm range, which is typical for sp³ hybridized carbons bonded to an electronegative atom.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.[3][4][5][6][7]

Step-by-Step Methodology:

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds like 1,3-Butanediol diacetate.

-

Sample Concentration: Dissolve 5-10 mg of 1,3-Butanediol diacetate in approximately 0.6-0.7 mL of the deuterated solvent.[4][6] This concentration is generally sufficient for routine ¹H and ¹³C NMR on modern spectrometers.[6]

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4][5][7]

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will then be tuned and shimmed to optimize the magnetic field homogeneity.

Trustworthiness through Self-Validation: The use of a deuterated solvent allows the spectrometer's lock system to maintain a stable magnetic field during data acquisition.[7] The sharpness of the solvent peak and the overall spectral resolution after shimming provide immediate feedback on the quality of the sample and the instrument's performance.

Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 1,3-Butanediol diacetate, it provides a definitive molecular weight and characteristic fragmentation patterns that confirm its identity.

Electron Ionization (EI) Mass Spectrometry

EI-MS is a hard ionization technique that involves bombarding the analyte with a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.

| m/z | Proposed Fragment |

| 174 | [M]⁺˙ (Molecular Ion) |

| 115 | [M - OCOCH₃]⁺ |

| 73 | [CH₃COOCH₂]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Causality of Fragmentation: The fragmentation of the molecular ion is governed by the stability of the resulting fragments. The loss of an acetoxy group (•OCOCH₃) is a common fragmentation pathway for acetate esters. The acetyl cation ([CH₃CO]⁺) is a particularly stable fragment and is often the base peak in the EI spectra of acetate esters.

Experimental Protocol: Direct Infusion Mass Spectrometry

Direct infusion, or "shotgun," mass spectrometry is a rapid method for introducing a liquid sample directly into the mass spectrometer without prior chromatographic separation.[8]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of 1,3-Butanediol diacetate (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Infusion: The sample solution is drawn into a syringe and infused at a constant, low flow rate (e.g., 5-10 µL/min) into the mass spectrometer's ion source using a syringe pump.[9]

-

Ionization: In the ion source, the analyte is ionized. For EI, the sample is first vaporized and then subjected to an electron beam.

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by the mass analyzer and detected.

Authoritative Grounding: This direct infusion method is a high-throughput approach for screening and confirming the identity of pure or semi-pure compounds.[8][9][10][11]

Integrated Data Analysis: A Holistic Approach

The true power of these analytical techniques lies in their combined application. The NMR data provides the structural framework, while the mass spectrometry data confirms the molecular weight and provides complementary structural information through fragmentation analysis.

Workflow for Structural Confirmation

Caption: Integrated workflow for the structural analysis of 1,3-Butanediol diacetate.

Conclusion

The comprehensive analysis of 1,3-Butanediol diacetate using NMR and mass spectrometry provides a robust and reliable means of structural confirmation and purity assessment. This guide has outlined the key theoretical and practical considerations for employing these techniques, emphasizing the importance of a scientifically sound approach to experimental design and data interpretation. By integrating the insights from both NMR and MS, researchers can confidently characterize this and other small molecules with a high degree of certainty.

References

-

Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

- Unknown. (n.d.). NMR Sample Preparation.

- Unknown. (n.d.). NMR Sample Preparation 1.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

- Western University. (n.d.). NMR Sample Preparation.

-

Lippold, F., vom Dorp, K., & Dörmann, P. (2021). Direct Infusion Mass Spectrometry for Complex Lipid Analysis. PubMed. Retrieved from [Link]

-

Hansen, R. L., et al. (2022). A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. ACS Publications. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Butanediol, diacetate. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Butanediol diacetate. Retrieved from [Link]

-

Blazenovic, I., et al. (2024). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. PMC - NIH. Retrieved from [Link]

-

He, L., et al. (2023). Simultaneous Multi-Omics Analysis by Direct Infusion Mass Spectrometry (SMAD-MS). bioRxiv. Retrieved from [Link]

Sources

- 1. 1,3-Butanediol, diacetate [webbook.nist.gov]

- 2. 1,3-Butanediol diacetate | C8H14O4 | CID 79140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. depts.washington.edu [depts.washington.edu]

- 4. sites.bu.edu [sites.bu.edu]

- 5. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 6. organomation.com [organomation.com]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. Direct Infusion Mass Spectrometry for Complex Lipid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

Mechanism of 1,3-Butanediol diacetate synthesis

An In-Depth Technical Guide to the Synthesis of 1,3-Butanediol Diacetate: Mechanisms, Protocols, and Industrial Insights

Abstract

1,3-Butanediol diacetate (CAS No: 1117-31-3) is a specialty chemical valued in the fragrance and solvent industries for its mild, fruity aroma and excellent solvency properties.[1][2] This technical guide provides a comprehensive exploration of its synthesis, with a primary focus on the acid-catalyzed esterification of 1,3-butanediol with acetic acid. We delve into the core reaction mechanism, compare catalytic strategies, present a detailed laboratory-scale protocol, and discuss process optimization considerations relevant to industrial applications. This document is intended for researchers, chemists, and process development professionals seeking a deep, practical understanding of this synthesis.

Introduction to 1,3-Butanediol Diacetate

1,3-Butanediol diacetate, also known as 1,3-butylene glycol diacetate, is the diester formed from 1,3-butanediol and acetic acid. It is a colorless liquid with physical and chemical properties that make it a versatile component in various formulations.

Table 1: Physicochemical Properties of 1,3-Butanediol Diacetate

| Property | Value | Reference |

| CAS Number | 1117-31-3 | [1][3] |

| Molecular Formula | C8H14O4 | [1][3] |

| Molecular Weight | 174.19 g/mol | [1][3] |

| Appearance | Colorless Liquid | [4] |

| Specific Gravity | ~1.028 @ 25°C | [2] |

| Refractive Index | ~1.420 @ 20°C | [2] |

| Flash Point | 85°C (185°F) | [2] |

The primary application of 1,3-butanediol diacetate is as a fragrance ingredient, where it contributes to the overall scent profile of consumer products.[1] Its precursor, 1,3-butanediol, has widespread use as a raw material for producing polyester resins, polyurethane coatings, and plasticizers.[5] This established supply chain for the diol precursor facilitates the economical production of its diacetate derivative.

The Core Synthesis Mechanism: Fischer-Speier Esterification

The most common and industrially viable route to 1,3-butanediol diacetate is the direct esterification of 1,3-butanediol with two equivalents of acetic acid. This reaction is a classic example of Fischer-Speier esterification, a reversible, acid-catalyzed process.

Overall Reaction: CH₃CH(OH)CH₂CH₂OH + 2 CH₃COOH ⇌ CH₃CH(OCOCH₃)CH₂CH₂(OCOCH₃) + 2 H₂O

The reaction proceeds in two sequential steps: the formation of the monoacetate intermediate, followed by the esterification of the second hydroxyl group to form the diacetate. The mechanism for each step is identical.

Mechanistic Pillars:

-

Protonation of the Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen of acetic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of the alcohol.

-

Nucleophilic Attack: A hydroxyl group from 1,3-butanediol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate (an oxonium ion).

-

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyls of the tetrahedral intermediate. This is a rapid intramolecular or solvent-mediated process that converts a hydroxyl group into a better leaving group: water.

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water.

-

Deprotonation: The protonated ester is deprotonated (often by water or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product.

This entire process is in equilibrium. To achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished by removing water as it is formed using a Dean-Stark apparatus or by using a large excess of one of the reactants (usually acetic acid).[6]

Caption: Figure 2: Reflux Setup with Dean-Stark Trap

Step-by-Step Methodology:

-

Preparation: To a 500 mL round-bottom flask, add 1,3-butanediol (e.g., 0.5 mol, 45.06 g), glacial acetic acid (1.1 mol, 66.05 g, a 10% molar excess), toluene (100 mL), and Amberlyst-36 (5% by weight of total reactants, ~5.5 g). Add a magnetic stir bar.

-

Assembly: Assemble the flask with a Dean-Stark trap and a reflux condenser as shown in Figure 2. Ensure all joints are properly sealed.

-

Reaction: Heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom layer while the toluene will overflow back into the reaction flask.

-

Monitoring: Continue the reflux until no more water is collected in the trap (approximately 3-5 hours). The theoretical amount of water to be collected is 18 mL (1.0 mol). The reaction can also be monitored by taking small aliquots and analyzing them via Gas Chromatography (GC).

-

Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture to remove the Amberlyst-36 catalyst. The catalyst can be washed with toluene, dried, and stored for reuse.

-

Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acetic acid. (Caution: CO₂ evolution).

-

Deionized water (1 x 100 mL).

-

Brine (saturated NaCl solution) (1 x 50 mL) to break any emulsions.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification: The resulting crude product can be purified by vacuum distillation to obtain high-purity 1,3-butanediol diacetate.

Process Optimization and Industrial Considerations

Transitioning from laboratory to industrial scale requires careful optimization of reaction parameters to maximize efficiency and minimize cost.

-

Molar Ratio: While a large excess of acetic acid can increase the reaction rate, it also necessitates more extensive neutralization and purification steps. An optimal ratio (e.g., 1.05-1.2 equivalents of acid per hydroxyl group) is determined experimentally to balance reaction kinetics with downstream processing costs. [7]* Temperature: Higher temperatures accelerate the reaction but can also lead to side reactions or degradation. The reflux temperature of the chosen azeotropic solvent often dictates the reaction temperature.

-